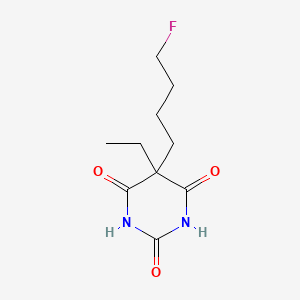
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic organic compound. This compound is known for its pharmacological properties and is used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H15FN2O3 .
Vorbereitungsmethoden
The synthesis of barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, typically involves the reaction of diethyl ethylmalonate with urea in the presence of a base. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its pharmacological properties, including its potential use as an anticonvulsant and sedative. Additionally, it has applications in the industry, such as in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. It also inhibits glutamate-induced depolarizations, which contributes to its sedative and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, can be compared to other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their side chains and specific substitutions confer different pharmacological properties. For example, phenobarbital is known for its long-lasting anticonvulsant effects, while pentobarbital is used for its sedative and hypnotic properties . The unique fluorobutyl substitution in barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, may contribute to its distinct pharmacological profile.
Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
These compounds are all derivatives of barbituric acid and are used for their sedative, hypnotic, and anticonvulsant properties .
Eigenschaften
CAS-Nummer |
309-76-2 |
|---|---|
Molekularformel |
C10H15FN2O3 |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
5-ethyl-5-(4-fluorobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15FN2O3/c1-2-10(5-3-4-6-11)7(14)12-9(16)13-8(10)15/h2-6H2,1H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
SLNRFZZUJDZDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















